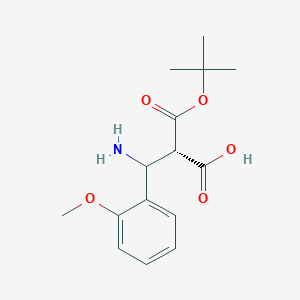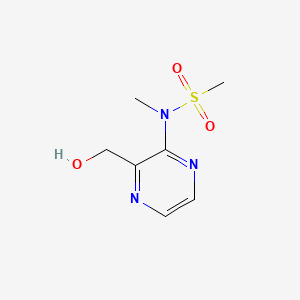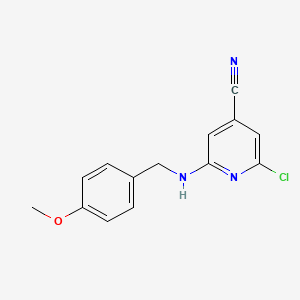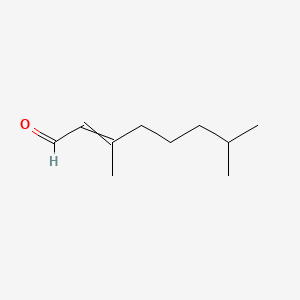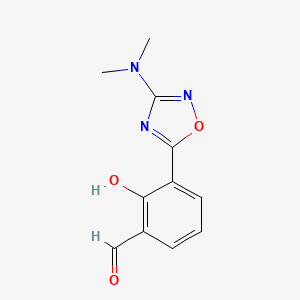
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is an organic compound that features a unique combination of functional groups, including a dimethylamino group, an oxadiazole ring, and a hydroxybenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Hydroxybenzaldehyde Moiety: The final step involves the condensation of the oxadiazole intermediate with 2-hydroxybenzaldehyde under suitable conditions, such as refluxing in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the oxadiazole ring may interact with nucleic acids, while the dimethylamino group can modulate the activity of enzymes.
相似化合物的比较
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the oxadiazole ring and hydroxybenzaldehyde moiety.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has a different overall structure and functional groups.
Uniqueness
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds and contributes to its diverse range of activities.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11-12-10(17-13-11)8-5-3-4-7(6-15)9(8)16/h3-6,16H,1-2H3 |
InChI 键 |
SRLGNZWBCMAFPY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NOC(=N1)C2=CC=CC(=C2O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


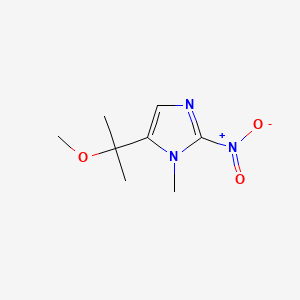
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)
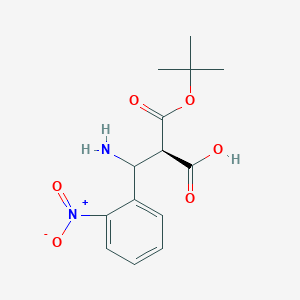
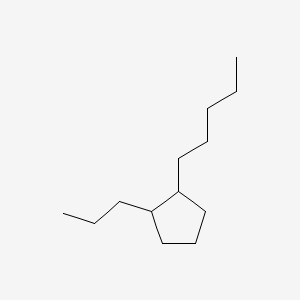
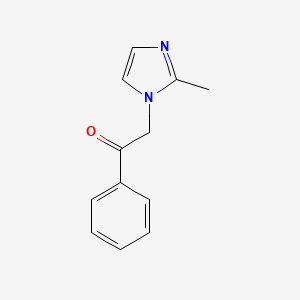

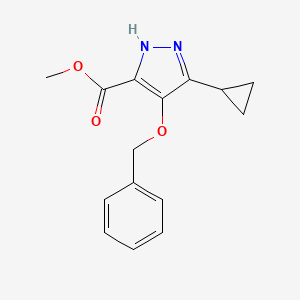
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
